molecular formula C12H10N2O B1677892 Pimprinine CAS No. 13640-26-1

Pimprinine

Cat. No.: B1677892
CAS No.: 13640-26-1
M. Wt: 198.22 g/mol
InChI Key: WZJPGCHCOHYLMB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pimprinine, an indole alkaloid, primarily targets Leucyl-tRNA Synthetase . This enzyme plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. By interacting with this enzyme, this compound can influence protein synthesis within the cell .

Mode of Action

This compound and its derivatives interact with their targets by inhibiting the early stages of viral replication in cells, including viral RNA replication and protein synthesis . This interaction results in a reduction of the cytopathic effect (CPE), cell viability, and virus yield .

Biochemical Pathways

It is known that this compound inhibits the function of leucyl-trna synthetase, thereby affecting protein synthesis . This disruption can lead to a decrease in viral replication, as the production of viral proteins is essential for the replication process .

Result of Action

The primary result of this compound’s action is the inhibition of viral replication. It has been shown to reduce the cytopathic effect (CPE), decrease cell viability, and lower virus yield in the context of EV71, a type of enterovirus . Additionally, this compound and its derivatives have been found to prevent EV71-induced apoptosis in human rhabdomyosarcoma (RD) cells .

Action Environment

This compound is derived from marine or soil microorganisms . The environment in which these microorganisms thrive could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Pimprinine is known to interact with various biomolecules. It inhibits the deamination of serotonin by monoamine oxidase (MAO), with an IC50 value of 48 μM . This interaction suggests that this compound may play a role in modulating neurotransmitter levels in the brain.

Cellular Effects

This compound and its derivatives have been found to inhibit the replication of Enterovirus 71 (EV71) in human rhabdomyosarcoma (RD) cells . They target the early stages of EV71 replication in cells, including viral RNA replication and protein synthesis . This compound also shows significant physicochemical properties, antimicrobial activities, anticonvulsant activity, and antiviral activity against Enterovirus 71 (EV71) .

Molecular Mechanism

It is known to inhibit the deamination of serotonin by monoamine oxidase (MAO) . This suggests that this compound may exert its effects at the molecular level by interacting with enzymes and influencing their activity.

Temporal Effects in Laboratory Settings

It has been observed that this compound and its derivatives inhibit EV71-induced cytopathic effect (CPE), reduce progeny EV71 yields, and prevent EV71-induced apoptosis in human rhabdomyosarcoma (RD) cells .

Metabolic Pathways

Given its biochemical properties and interactions with enzymes such as MAO, it is likely that this compound is involved in neurotransmitter metabolism .

Subcellular Localization

Given its biochemical properties and interactions with enzymes such as MAO, it is likely that this compound is localized in areas of the cell where these enzymes are present .

Preparation Methods

Chemical Reactions Analysis

Pimprinine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are often derivatives with modified biological activities .

Comparison with Similar Compounds

Pimprinine is often compared with other indole alkaloids such as streptochlorin. Both compounds share similar structures and biological activities, but this compound has shown a broader spectrum of activity against various phytopathogens . Other similar compounds include pimprinethine, pimprinaphine, and WS-30581 A and B .

This compound’s unique combination of antifungal, antibacterial, and potential antiviral properties makes it a valuable compound for further research and development.

Properties

IUPAC Name

5-(1H-indol-3-yl)-2-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-8-13-7-12(15-8)10-6-14-11-5-3-2-4-9(10)11/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJPGCHCOHYLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159782
Record name Pimprinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13640-26-1
Record name Pimprinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013640261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimprinine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pimprinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMPRININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRW4NIT4W1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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